molecular formula C18H20FNO4S B2880098 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzenesulfonamide CAS No. 1049357-80-3

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2880098
CAS No.: 1049357-80-3
M. Wt: 365.42
InChI Key: GWZOCCCEIJHGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H20FNO4S and its molecular weight is 365.42. The purity is usually 95%.
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Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO4S/c1-23-16-8-7-15(11-17(16)24-2)25(21,22)20-12-18(9-10-18)13-3-5-14(19)6-4-13/h3-8,11,20H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZOCCCEIJHGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that similar compounds have been used in suzuki–miyaura coupling reactions, which suggests that the compound might interact with palladium catalysts and organoboron reagents in these reactions.

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a cyclopropyl group, a fluorophenyl moiety, and a sulfonamide functional group. Its molecular formula is C17H20FNO4S, with notable features that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to inhibit certain enzymes and receptors involved in various physiological processes. The sulfonamide group enhances its binding affinity to target proteins, which may include:

  • Enzymatic inhibition : The compound may act as a reversible inhibitor of enzymes implicated in metabolic pathways.
  • Receptor modulation : It may modulate the activity of neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Antitumor Activity

Several studies have indicated that this compound exhibits antitumor properties. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines through:

  • Activation of caspase pathways.
  • Inhibition of cell proliferation markers.
StudyCell LineIC50 Value (µM)Mechanism
HeLa15Apoptosis induction
MCF-720Cell cycle arrest

Antibacterial Activity

The compound also displays antibacterial properties against various strains. Its effectiveness was tested against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.

Case Study 1: Antitumor Efficacy in Animal Models

A recent study evaluated the antitumor efficacy of the compound in vivo using mouse models with induced tumors. The results showed significant tumor reduction compared to control groups, suggesting that the compound could be developed into a therapeutic agent for cancer treatment.

Case Study 2: Safety Profile Assessment

Another study focused on the safety profile of this compound. Toxicological evaluations revealed no severe adverse effects at therapeutic doses, supporting its potential for clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.